2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide
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Overview
Description
The compound “2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is connected to a piperazine ring and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzimidazole derivative with a suitable electrophile . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a related compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the types and numbers of hydrogen and carbon atoms present . Infrared spectroscopy can give insights into the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar acetamide group and the aromatic benzimidazole and piperazine rings . Its melting point and other physical properties could be determined experimentally .Scientific Research Applications
DNA Interaction and Cellular Uptake
The compound, similar to the Hoechst 33258 dye, is known for its strong affinity to bind to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This characteristic makes it valuable for cellular biology applications, including chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. The ability to enter cells easily enhances its utility for in vivo studies, making it a potent tool for understanding DNA structure and function in various biological contexts (Issar & Kakkar, 2013).
Antimycobacterial Activity
Compounds bearing the piperazine scaffold, such as 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N,N-diisopropylacetamide, have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the therapeutic potential of piperazine derivatives in the treatment of tuberculosis, which remains a major global health challenge. The structural framework of piperazine derivatives offers a versatile platform for the development of new antimycobacterial agents, potentially leading to safer, selective, and cost-effective treatments (Girase et al., 2020).
Antifungal and Immunomodulatory Activities
1,4-Benzothiazine azole derivatives, which share a structural similarity with this compound, have been studied for their in vitro and in vivo antifungal activities against Candida species. These compounds' efficacy is attributed to their chemical characteristics, including the presence of ether substitution at the side chain, which enhances their antifungal activity. Additionally, these derivatives exhibit immunomodulating activity, combining direct antifungal effects with the ability to stimulate the immune response, leading to increased in vivo efficacy. This dual action makes them promising candidates for treating fungal infections and potentially other immune-related conditions (Schiaffella & Vecchiarelli, 2001).
Future Directions
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the known activities of many benzimidazole derivatives, it could be of interest in the development of new drugs .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O/c1-15(2)25(16(3)4)20(26)14-24-11-9-23(10-12-24)13-19-21-17-7-5-6-8-18(17)22-19/h5-8,15-16H,9-14H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXXDUYMJYMFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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